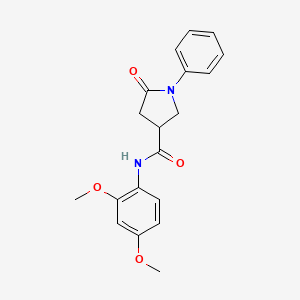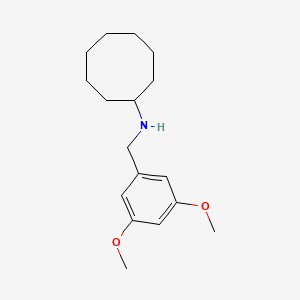![molecular formula C25H24ClN3O2S B5030903 N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5030903.png)
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide, commonly referred to as TBCA, is a chemical compound that has been widely used in scientific research. TBCA is a thioamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of TBCA involves the inhibition of CK2 activity, which results in the modulation of various cellular processes. TBCA has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2, which is overexpressed in many types of cancer. TBCA has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Biochemical and Physiological Effects
TBCA has been shown to have a wide range of biochemical and physiological effects. TBCA has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. TBCA has also been shown to inhibit the growth and metastasis of cancer cells in animal models. TBCA has been shown to have anti-inflammatory effects by inhibiting the activity of CK2, which is involved in the regulation of various inflammatory pathways. TBCA has also been shown to have neuroprotective effects by inhibiting the activity of CK2, which is involved in the regulation of various neuronal pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TBCA in lab experiments include its ability to inhibit the activity of CK2, which is involved in the regulation of various cellular processes. TBCA has also been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. The limitations of using TBCA in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
The future directions for the use of TBCA in scientific research include the development of more potent and selective CK2 inhibitors. The development of novel drug delivery systems for TBCA could also enhance its therapeutic potential. The use of TBCA in combination with other anticancer agents could also improve its efficacy in the treatment of cancer. Further research is needed to determine the optimal dosage and administration of TBCA for various therapeutic applications.
Conclusion
In conclusion, TBCA is a thioamide derivative that has been widely used in scientific research due to its ability to inhibit the activity of CK2. TBCA has a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. The future directions for the use of TBCA in scientific research include the development of more potent and selective CK2 inhibitors, the development of novel drug delivery systems for TBCA, and the use of TBCA in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of TBCA involves the reaction of 2-chlorobenzoyl chloride with N-(4-aminophenyl)thiourea in the presence of an organic base. This reaction results in the formation of TBCA as a white solid with a melting point of 246-248°C. The purity of TBCA can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) techniques.
Applications De Recherche Scientifique
TBCA has been widely used in scientific research due to its ability to inhibit the activity of the enzyme protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. TBCA has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Propriétés
IUPAC Name |
N-[[4-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-25(2,3)17-10-8-16(9-11-17)22(30)27-18-12-14-19(15-13-18)28-24(32)29-23(31)20-6-4-5-7-21(20)26/h4-15H,1-3H3,(H,27,30)(H2,28,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUDGLDQUQXTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)
![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)

![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)

![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)
![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)
![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)
![7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5030911.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5030916.png)
![2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B5030923.png)